Sclerophytin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

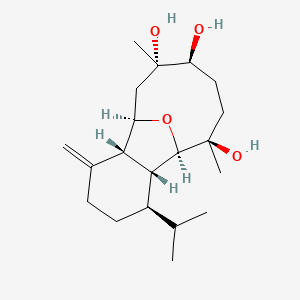

Sclerophytin A is a natural product found in Virgularia juncea and Cladiella pachyclados with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of Sclerophytin A has been a subject of extensive research, highlighting its complex structure and the challenges associated with its total synthesis. Notable synthetic routes include:

- Stereoconvergent Epoxide Hydrolysis : This method involves a stereoselective Oshima-Utimoto reaction and a Shibata-Baba indium-promoted radical cyclization. These reactions are crucial for constructing the intricate stereochemistry of this compound from simpler precursors like geranial .

- Total Syntheses : Research by Paquette and Overman has successfully established the correct structural formulation of this compound through total synthesis, demonstrating its complex molecular architecture and providing insights into its reactivity and interactions .

This compound exhibits remarkable biological activity, particularly in the context of cancer research:

- Cytotoxicity : It has been shown to possess potent cytotoxic effects against various cancer cell lines, including murine L1210 leukemia cells, with an IC50 value as low as 1 ng/mL. This indicates its potential as a lead compound for developing anticancer therapies .

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, disrupting cellular processes that lead to cell death. Further studies are needed to elucidate the specific pathways involved in this process .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, which could position this compound as a candidate for treating neurodegenerative diseases. However, more comprehensive studies are required to validate these claims .

Case Studies and Research Findings

Several case studies have explored the applications of this compound in depth:

Analyse Chemischer Reaktionen

Sclerophytin A Analogs and Their Activity

Researchers have synthesized analogs of this compound, termed "sclerologs", to explore potential anticancer activities . These analogs often contain a hydroisobenzofuran core and are synthesized in fewer steps than the total synthesis of this compound .

Modified this compound analogs were tested to evaluate the effect of carboxyl substituent on activity . Esters 5a.i–iii were prepared by transesterification of ethyl ester 5a in the presence of excess alcohol and Bu3SnOAc catalyst, while carboxylic acid 5a.iv was prepared by saponification .

Anticancer Activity

This compound itself exhibits growth inhibitory activity against murine L1210 leukemia cells . Some synthesized analogs also show promising anticancer activity. For example, analog 6h displayed a GI50 of 0.148 µM and LC50 of 9.36 µM for the RPMI-8226 leukemia cell line, and a GI50 of 0.552 µM and LC50 of 26.8 µM for the HOP-92 non-small cell lung cancer cell line .

The table below shows the growth inhibitory activity (IC50 values) of several this compound analogs against KB3 cells .

| Compound | IC50 (µM) |

|---|---|

| 2 | 20 |

| 5 | 5 |

| 6 | 50 |

| 6h | 1-3 |

| 14 | 1 |

Chemical Reactions of this compound and its Intermediates

-

Oshima-Utimoto Reaction: A stereoselective reaction used in the synthesis of this compound to convert allylic alcohol to a cyclic acetal .

-

Shibata-Baba Radical Cyclization: An indium-promoted radical cyclization used in the synthesis of this compound .

-

Epoxidation: Peracid epoxidation of a trisubstituted alkene occurs regioselectively but without stereocontrol, providing a mixture of α-9 and β-9 epoxides .

-

Stereoconvergent Epoxide Hydrolysis: Treatment of a mixture of α-9 and β-9 with aqueous LiOH results in rapid hydrolysis of α-9 to give 11. The mixture is then neutralized with KHSO4, diluted with CH3CN, and treated with Sc(OTf)3 to yield hemiketal 11 .

-

Grignard Reaction: Subjection of 11 to MeMgCl delivers this compound .

Eigenschaften

Molekularformel |

C20H34O4 |

|---|---|

Molekulargewicht |

338.5 g/mol |

IUPAC-Name |

(1R,2R,6R,7R,8R,9R,12S,13S)-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,12,13-triol |

InChI |

InChI=1S/C20H34O4/c1-11(2)13-7-6-12(3)16-14-10-20(5,23)15(21)8-9-19(4,22)18(24-14)17(13)16/h11,13-18,21-23H,3,6-10H2,1-2,4-5H3/t13-,14-,15+,16-,17-,18-,19-,20+/m1/s1 |

InChI-Schlüssel |

BEAXQAULPSVWQY-QXXRKKQISA-N |

Isomerische SMILES |

CC(C)[C@H]1CCC(=C)[C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H]([C@@](C[C@H]2O3)(C)O)O)(C)O |

Kanonische SMILES |

CC(C)C1CCC(=C)C2C1C3C(CCC(C(CC2O3)(C)O)O)(C)O |

Synonyme |

sclerophytin A sclerophytin-A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.